molecular formula C10H12N4OS B2399230 4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 117480-88-3

4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2399230
CAS RN: 117480-88-3
M. Wt: 236.29
InChI Key: QSNRPMFVVKRYTA-UHFFFAOYSA-N
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Description

The compound “4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are often synthesized using the Huisgen cycloaddition, a type of chemical reaction in which an azide and an alkyne undergo a 1,3-dipolar cycloaddition to form a triazole .


Molecular Structure Analysis

The molecular structure of this compound would include a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has an amino group (-NH2), a thiol group (-SH), and a methylphenoxy group attached to the triazole ring .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with a variety of enzymes, and undergo transformations such as N-alkylation and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, and they have moderate to high boiling points .

Scientific Research Applications

Drug Discovery

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Antifungal Agents

A series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters was synthesized and evaluated for their in vitro antifungal activity. Some of the evaluated compounds possessed significant antifungal activity as compared to a terbinafine standard .

Synthesis of New Heterocycles

3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles with a high number of potential applications .

Energetic Materials

The synthesis of the new energetic material 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, which shows excellent performance and reliable safety, has drawn attention recently .

Biological Activities

1,2,4-Triazoles and their derivatives constitute an important class of organic compounds with diverse agricultural, industrial and biological activities . They have anti-microbial, sedative, anti-convulsant, and anti-inflammatory properties .

Synthesis of Potential Agonists

A five-step synthetic route to [4- (3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed .

Mechanism of Action

The mechanism of action of triazoles generally involves interaction with biological targets such as enzymes or receptors. The exact mechanism would depend on the specific biological activity of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm .

Future Directions

The future directions in the study of this compound could involve exploring its potential biological activities, developing new synthesis methods, and studying its reactivity and interactions with other compounds .

properties

IUPAC Name

4-amino-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7-3-2-4-8(5-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNRPMFVVKRYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

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